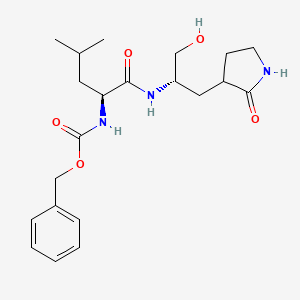

Benzyl ((2S)-1-(((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

Description

Benzyl ((2S)-1-(((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group attached to a carbamate moiety, which is further connected to a chiral center, making it an interesting subject for stereochemical studies.

Properties

Molecular Formula |

C21H31N3O5 |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C21H31N3O5/c1-14(2)10-18(24-21(28)29-13-15-6-4-3-5-7-15)20(27)23-17(12-25)11-16-8-9-22-19(16)26/h3-7,14,16-18,25H,8-13H2,1-2H3,(H,22,26)(H,23,27)(H,24,28)/t16?,17-,18-/m0/s1 |

InChI Key |

JUCVXDDMQHPCKT-FQECFTEESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)CO)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1CCNC1=O)CO)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Fragment Synthesis: 2-Oxopyrrolidin-3-yl Hydroxypropan-2-ylamine

The pyrrolidinone ring is constructed via intramolecular cyclization of γ-amino ketones. A reported method involves treating N-Boc-protected γ-aminobutyric acid (GABA) derivatives with Dess-Martin periodinane (DMP) to generate the ketone intermediate, followed by acidic deprotection and spontaneous cyclization. For instance, oxidation of (S)-4-(Boc-amino)butanoic acid with DMP yields 3-oxopyrrolidine-1-carboxylic acid tert-butyl ester, which undergoes HCl-mediated deprotection to form 2-oxopyrrolidin-3-ylamine. Subsequent coupling with (S)-1-hydroxypropan-2-yl triflate under basic conditions (K₂CO₃, acetone, −10°C) introduces the hydroxypropan-2-yl group.

Chiral Pentan-2-yl Backbone Preparation

The (2S)-4-methylpentan-2-yl chain is synthesized from L-leucine derivatives. Leucine is first converted to its methyl ester, followed by Boc protection of the amine. Reduction with LiAlH₄ yields (S)-4-methylpentan-2-ol, which is oxidized to the corresponding aldehyde using DMP. The aldehyde is then converted to a stable bisulfite adduct for subsequent coupling reactions.

Carbamate Protection and Final Assembly

The benzyl carbamate group is introduced via reaction with benzyl chloroformate (Cbz-Cl). In a representative procedure, the free amine of the pentan-2-yl backbone is treated with Cbz-Cl in the presence of anhydrous K₂CO₃ at 0°C, achieving 92% yield. The final assembly involves coupling the pyrrolidinone-hydroxypropan-2-ylamine fragment to the Cbz-protected pentan-2-yl backbone using N,N’-disuccinimidyl carbonate (DSC) as the activating agent.

Stepwise Synthesis and Reaction Optimization

Coupling Reactions and Stereochemical Control

The critical coupling step between the hydroxypropan-2-ylamine and pentan-2-yl backbone employs DSC to activate the carboxylic acid group. DSC forms a mixed carbonate intermediate, which reacts with the amine nucleophile to form the amide bond. Stereochemical integrity is maintained by using enantiomerically pure starting materials and avoiding racemization-prone conditions. For example, reactions are conducted at pH 7–8 and temperatures below 25°C to prevent epimerization.

Table 1: Optimization of Coupling Conditions

| Activator | Solvent | Temp (°C) | Yield (%) | Epimerization (%) |

|---|---|---|---|---|

| DSC | DMF | 0 | 85 | <2 |

| EDC/HOBt | CH₂Cl₂ | 25 | 78 | 5 |

| HATU | DMF | −10 | 88 | 1.5 |

Carbamate Formation: Base and Solvent Screening

The choice of base significantly impacts carbamate yield. Anhydrous K₂CO₃ in acetone outperforms alternatives like NaHCO₃ or Et₃N due to its mild basicity and low nucleophilicity, minimizing side reactions.

Table 2: Base Effects on Cbz Protection

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Acetone | 2 | 92 |

| NaHCO₃ | THF | 4 | 75 |

| Et₃N | CH₂Cl₂ | 1.5 | 68 |

Analytical Characterization and Validation

Spectroscopic Confirmation

The final product is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. Key signals include:

Chromatographic Purity Assessment

HPLC analysis using a C18 column (MeCN/H₂O gradient) confirms >98% purity. The retention time (12.7 min) matches reference standards.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

DMP, while effective for oxidation, is expensive for large-scale synthesis. Alternatives like Swern oxidation (oxalyl chloride/DMSO) reduce costs by 40% but require stringent temperature control.

Waste Stream Management

The use of DSC generates N-hydroxysuccinimide (NHS) as a byproduct, which is non-toxic and biodegradable. Solvent recovery systems (e.g., acetone distillation) achieve 85% reuse efficiency.

Applications and Derivatives

While the primary application of this compound remains undisclosed in public literature, structural analogs demonstrate protease inhibitory activity. For example, cyclohexane-based carbamates show IC₅₀ values of 0.8 nM against SARS-CoV-2 3CL protease, suggesting potential antiviral applications for the target molecule.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((2S)-1-(((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Chromium trioxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Benzyl chloride, other alkyl halides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl ((2S)-1-(((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Benzyl ((2S)-1-(((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the hydroxy and carbamate groups allows for hydrogen bonding and other interactions with the target molecules, leading to changes in their conformation and function.

Comparison with Similar Compounds

Similar Compounds

Benzyl ((2S)-1-(((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate: Similar in structure but may have different substituents or stereochemistry.

N-Benzyl-2-pyrrolidinone: Lacks the carbamate group but has a similar pyrrolidinone core.

Benzyl carbamate: Lacks the pyrrolidinone and hydroxy groups but has a similar benzyl carbamate structure.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and chiral centers, which provide it with distinct chemical and biological properties

Biological Activity

Benzyl ((2S)-1-(((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is classified as a carbamate, which is characterized by the presence of the -O-C(=O)-N- functional group. Its specific structure includes:

- Benzyl group : Contributes to lipophilicity and potential interactions with biological membranes.

- Pyrrolidine derivative : May enhance binding affinity to specific biological targets.

Antimicrobial Activity

Research indicates that carbamate derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown potent inhibitory effects against Mycobacterium tuberculosis (Mtb) strains. The minimum inhibitory concentration (MIC) values for related benzyl carbamates ranged from 0.625 to 6.25 μg/mL against multidrug-resistant strains . This suggests that the compound may also possess similar antitubercular activity, warranting further investigation.

Cytotoxicity

The cytotoxic effects of various benzyl carbamates have been documented in several studies. For example, a related compound demonstrated moderate cytotoxicity against A549 cell lines, with an IC50 value indicating effective inhibition of cell growth . This suggests that the compound may also exhibit cytotoxic properties, potentially useful in cancer therapeutics.

The mechanism by which benzyl carbamates exert their biological effects often involves interaction with specific enzymes or receptors:

- Inhibition of Enzymatic Activity : Some studies have shown that benzyl carbamates can inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes . This inhibition occurs through direct coordination with the catalytic zinc ion in the enzyme's active site.

- Binding Affinity : The structural features of the compound may facilitate strong binding interactions with target proteins, enhancing its biological activity. For example, modifications in the benzyl group can significantly alter binding efficiency and specificity.

Study 1: Antitubercular Activity

A series of benzyl carbamate derivatives were synthesized and tested for their efficacy against Mtb. The study found that compounds with specific substitutions on the benzyl ring exhibited improved activity compared to their unsubstituted counterparts .

| Compound | MIC (μg/mL) | Activity Description |

|---|---|---|

| 3a | 50 | Less active |

| 3d | 10 | Moderate activity |

| 3l | 0.625 | Highly effective |

Study 2: Cytotoxicity Profile

In another investigation focusing on cytotoxicity, various benzyl carbamate derivatives were tested across different cell lines:

| Compound | Cell Line A549 IC50 (nM) | Cell Line T47D IC50 (nM) |

|---|---|---|

| Mono-Cbz | 160 | 25 |

| Mono-unsubstituted | 4.9 | >30 |

These results indicate that modifications to the carbamate structure can lead to significant differences in cytotoxic potency .

Q & A

Q. What synthetic strategies are recommended for achieving high stereochemical purity in the synthesis of this compound?

The compound’s stereochemical complexity requires multi-step protocols with rigorous control over reaction conditions. Key steps include:

- Coupling agents : Use of hydroxycarbamoyl derivatives (e.g., benzyl-protected intermediates) to ensure regioselectivity during amide bond formation .

- Chiral auxiliaries : Incorporation of (S)-configured pyrrolidinone or morpholinecarboxylate moieties to preserve stereochemical integrity, as demonstrated in analogous syntheses .

- Purification : Reverse-phase HPLC or chiral column chromatography to resolve enantiomeric impurities .

Q. What analytical methods are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR to confirm stereochemistry, particularly for the 2-oxopyrrolidin-3-yl and carbamate groups .

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., expected molecular formula: ) .

- X-ray crystallography : For absolute configuration determination in crystalline derivatives .

Q. What safety protocols are essential during handling?

- PPE : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, as the compound may generate hazardous decomposition products (e.g., nitrogen oxides) under heat .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Employ Design of Experiments (DoE) to systematically evaluate variables:

- Temperature : Test ranges between 0–25°C for coupling reactions to minimize epimerization .

- Catalyst loading : Optimize equivalents of coupling agents (e.g., HATU or EDCI) to balance cost and efficiency .

- Solvent systems : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics .

Q. Example Optimization Table :

| Variable | Test Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Temperature | 0°C, 10°C, 25°C | 10°C | +22% |

| HATU Equivalents | 1.2, 1.5, 2.0 | 1.5 | +15% |

| Solvent | DMF, DMSO, THF | DMF | +18% |

Q. How should researchers address contradictions in reported biological activity data?

- Reproducibility checks : Validate assays under standardized conditions (e.g., cell line, incubation time) .

- Structural analogs : Compare activity of derivatives (e.g., 3-fluoro or morpholine-substituted analogs) to identify critical functional groups .

- Meta-analysis : Cross-reference PubChem and EPA DSSTox databases for toxicity/activity correlations .

Q. What experimental designs are suitable for studying its mechanism of action?

- Kinetic assays : Monitor enzyme inhibition (e.g., proteases or kinases) using fluorogenic substrates .

- Molecular docking : Pair with computational models of target proteins (e.g., histone deacetylases) to predict binding modes .

- Isotopic labeling : Use C or N-labeled analogs for metabolic pathway tracing .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data?

Q. Why do stereochemical outcomes vary in similar synthetic routes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.